molecular formula C10H20N2O4 B12574690 N,N'-(Butane-1,4-diyl)bis(2-hydroxypropanamide) CAS No. 207454-53-3

N,N'-(Butane-1,4-diyl)bis(2-hydroxypropanamide)

Cat. No.: B12574690
CAS No.: 207454-53-3
M. Wt: 232.28 g/mol
InChI Key: YMTFCJBSNZZNDA-UHFFFAOYSA-N
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Description

N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) is a chemical compound characterized by the presence of two hydroxypropanamide groups connected by a butane-1,4-diyl linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) typically involves the reaction of butane-1,4-diamine with 2-hydroxypropanoic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) may involve large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yields and efficiency. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: The amide groups can be reduced to amines under specific conditions.

    Substitution: The hydroxy groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amide groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N,N’-(Hexane-1,6-diyl)bis(2-hydroxypropanamide): Similar structure but with a hexane linker instead of butane.

    N,N’-(Butane-1,4-diyl)bis(bromoacetamide): Contains bromoacetamide groups instead of hydroxypropanamide.

Uniqueness

N,N’-(Butane-1,4-diyl)bis(2-hydroxypropanamide) is unique due to its specific combination of hydroxy and amide groups connected by a butane linker. This structure imparts distinct chemical and physical properties, making it suitable for various specialized applications.

Properties

CAS No.

207454-53-3

Molecular Formula

C10H20N2O4

Molecular Weight

232.28 g/mol

IUPAC Name

2-hydroxy-N-[4-(2-hydroxypropanoylamino)butyl]propanamide

InChI

InChI=1S/C10H20N2O4/c1-7(13)9(15)11-5-3-4-6-12-10(16)8(2)14/h7-8,13-14H,3-6H2,1-2H3,(H,11,15)(H,12,16)

InChI Key

YMTFCJBSNZZNDA-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NCCCCNC(=O)C(C)O)O

Origin of Product

United States

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